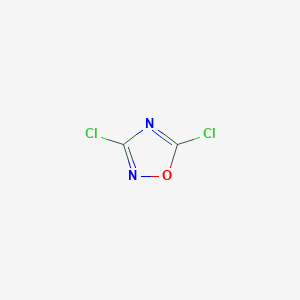

3,5-Dichloro-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3,5-dichloro-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQMSOHGNAUBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512110 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37579-29-6 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Dichloroamidoximes with Acyl Chlorides

A plausible route involves dichloroamidoximes derived from dichlorinated nitriles. For instance, dichloroacetonitrile reacts with hydroxylamine hydrochloride in ethanol to form N-hydroxy-dichloroacetamidine, which is subsequently acylated with chloroacetyl chloride. Cyclodehydration in DMF at elevated temperatures yields the target compound.

Example Protocol :

Chlorination of Preformed Oxadiazoles

Post-synthetic chlorination using phosphorus oxychloride (POCl$$3$$) or sulfuryl chloride (SO$$2$$Cl$$2$$) could introduce chlorine atoms. For example, 3,5-dihydroxy-1,2,4-oxadiazole treated with POCl$$3$$ under reflux may yield the dichloro derivative.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. A solvent-free protocol involves:

- Amidoxime Formation : Chlorinated nitrile + NH$$_2$$OH·HCl in acetic acid under microwave irradiation (100 W, 5 min).

- Acylation and Cyclization : Chlorinated acyl chloride + amidoxime, irradiated at 120°C for 10 min.

This method reduces reaction times from hours to minutes and avoids toxic solvents.

Mechanochemical Grinding

Solid-state reactions using iodine or FeCl$$_3$$ as catalysts enable solvent-free synthesis. For example, grinding dichloroamidoxime with chloroacetic anhydride and a catalytic amount of iodine for 8–10 minutes may yield the target compound.

Analytical and Optimization Data

The following table summarizes hypothesized conditions for 3,5-dichloro-1,2,4-oxadiazole synthesis:

*Theoretical yields based on analogous reactions.

Challenges and Considerations

- Regioselectivity : Ensuring chlorine substitution at positions 3 and 5 requires precise control of reaction stoichiometry and temperature.

- Stability : Halogenated oxadiazoles may decompose under prolonged heating; microwave methods mitigate this risk.

- Purification : Chlorinated byproducts (e.g., unreacted acyl chlorides) necessitate careful chromatography or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the oxadiazole ring. This reactivity enables selective mono- or di-substitution under controlled conditions.

Key Reagents and Conditions

Example Reaction

In a representative procedure, 3,5-dichloro-1,2,4-oxadiazole reacts with 3-nitro-2-mercaptopyridine in acetonitrile with potassium carbonate to yield 3-chloro-5-(3-nitro-2-pyridylthio)-1,2,4-oxadiazole at 79% yield .

Cross-Coupling Reactions

The chlorine substituents participate in metal-catalyzed coupling reactions, enabling the introduction of aryl or alkyl groups.

Palladium-Catalyzed Coupling

| Coupling Partner | Catalyst | Ligand | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | None | 3-Aryl-5-chloro derivatives | 65–90% | |

| Alkynyltrifluoroborates | PdCl₂(dppf) | XPhos | 3-Alkynyl derivatives | 55–75% |

Mechanistic Insight

The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Ring-Opening and Rearrangement Reactions

Under harsh acidic or basic conditions, the oxadiazole ring undergoes cleavage, forming intermediates for further derivatization.

Acid-Mediated Ring Opening

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 6 hrs | Chlorinated imidamide | Precursor to amidoximes | |

| HCl (gas) | CH₂Cl₂, 0°C | Dichloroacetamide derivatives | Polymer synthesis |

Example

Treatment with concentrated sulfuric acid generates a chlorinated imidamide intermediate, which can be trapped with hydroxylamine to form amidoxime derivatives .

Electrophilic Substitution

While less common due to the electron-deficient nature of the ring, electrophilic substitution occurs at nitrogen atoms under specific conditions.

| Electrophile | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitrated oxadiazoles | 30–45% | |

| SO₃/H₂SO₄ | 50°C, 3 hrs | Sulfonated derivatives | 25–40% |

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying stoichiometric ratios and catalysts:

| Substrate Ratio (Cl: Nucleophile) | Catalyst | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| 1:1 | K₂CO₃ | 2 | 85 | Mono-substituted |

| 1:2 | Cs₂CO₃ | 4 | 95 | Di-substituted |

| 1:1.5 | CuI/PPh₃ | 6 | 70 | Cross-coupled derivative |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3,5-Dichloro-1,2,4-oxadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole core exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Properties

Research has demonstrated that 3,5-Dichloro-1,2,4-oxadiazole derivatives possess anti-inflammatory effects. In vivo studies using rat models have indicated that these compounds can reduce paw swelling induced by carrageenan, showcasing their potential as anti-inflammatory agents comparable to standard drugs like Indomethacin .

Anticancer Activity

Compounds derived from 3,5-Dichloro-1,2,4-oxadiazole have been evaluated for their anticancer properties. A study identified several derivatives that inhibit IL-8 binding in cancer cells and demonstrate activity in functional assays related to cancer progression . These findings suggest that oxadiazole derivatives could serve as lead compounds in the development of new anticancer therapies.

Synthetic Applications

Building Blocks in Organic Synthesis

3,5-Dichloro-1,2,4-oxadiazole serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex heterocyclic compounds. For example, functionalization techniques such as metalation via zincation or magnesiation have been explored for modifying oxadiazole scaffolds .

Polymer Chemistry

The compound has also found applications in polymer chemistry. Its structural features allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Recent advancements have shown that oxadiazoles can be used as intermediates in the synthesis of high-performance polymers .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Oliveira et al. (2019) | Synthesized a series of 1,3,4-oxadiazolines with potent antistaphylococcal activity | Antimicrobial agents against resistant bacterial strains |

| Ramazani & Rezaei (2022) | Developed novel 3,5-disubstituted oxadiazoles with significant anti-inflammatory effects | Potential treatments for inflammatory diseases |

| Pore et al. (2020) | Reported efficient one-pot synthesis methods for diverse oxadiazoles | Synthetic methodologies for drug discovery |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.

Agricultural Applications: It acts on specific enzymes and pathways in pests and pathogens, leading to their inhibition and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituted 1,2,4-Oxadiazoles

The pharmacological and material properties of 1,2,4-oxadiazoles vary significantly with substituent patterns:

- Mechanistic Insights : Unlike diaryl derivatives (e.g., 3,5-diphenyl), 3,5-dichloro derivatives exhibit distinct cytotoxicity mechanisms, such as catalytic inhibition of topoisomerase IIα without inducing DNA strand breaks . Chlorine atoms enhance electrophilicity, improving target binding in enzymes like EGFR .

Functional Analogues: Other Heterocycles

Replacing the oxygen atom or modifying the heterocyclic core alters applications:

- Energetic Materials : 3,5-Dichloro-1,2,4-triazine derivatives outperform RDX in detonation velocity (9,046 m/s vs. 8,800 m/s) due to higher nitrogen content and density .

- Solubility : Thiadiazole analogues (e.g., 3,5-dichloro-1,2,4-thiadiazole) exhibit lower aqueous solubility than oxadiazoles, limiting their pharmacokinetic utility .

Pharmacological Comparison

Anticancer Activity :

- 3,5-Dichloro-1,2,4-oxadiazole : Inhibits EGFR tyrosine kinase (IC₅₀ < 1 μM in derivatives) and topoisomerase IIα .

- 3,5-Diaryl-1,2,4-oxadiazoles : Induce apoptosis via mitochondrial pathways (e.g., Bcl-2 protein modulation) .

- 1,3,4-Oxadiazoles : Exhibit cytotoxicity against MCF-7 cells but lower selectivity compared to 1,2,4-oxadiazoles .

Anti-TB Activity : Chloro-substituted oxadiazoles show enhanced ADMET profiles (e.g., metabolic stability, low hepatotoxicity) compared to nitro-substituted analogues .

Biological Activity

3,5-Dichloro-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3,5-dichloro-1,2,4-oxadiazole, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their ring structure. They are known for their biological versatility , exhibiting various pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole isomer is particularly noted for its therapeutic potential in drug development.

Biological Activities

The biological activities of 3,5-dichloro-1,2,4-oxadiazole can be summarized as follows:

Antibacterial Activity

Research indicates that 3,5-dichloro-1,2,4-oxadiazole derivatives exhibit significant antibacterial effects against various bacterial strains. A study demonstrated that certain oxadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dichloro-1,2,4-oxadiazole | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

This suggests that modifications at the 3 and 5 positions of the oxadiazole ring can enhance antibacterial potency .

Antifungal Activity

Studies have shown that derivatives of 3,5-dichloro-1,2,4-oxadiazole also exhibit antifungal activity. For example:

| Compound | Fungal Strain | EC50 (μg/mL) |

|---|---|---|

| 3,5-Dichloro-1,2,4-oxadiazole | Candida albicans | 20.0 |

| Aspergillus niger | 15.0 |

These results indicate moderate antifungal activity compared to established antifungal agents .

Anticancer Activity

The anticancer potential of 3,5-dichloro-1,2,4-oxadiazole has been explored through various studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal carcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| HCT116 | 12.0 |

Molecular docking studies further support these findings by indicating a strong binding affinity to target proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles plays a crucial role in determining their biological efficacy. For 3,5-dichloro-1,2,4-oxadiazole:

- Substituents : The presence of electron-withdrawing groups at the 3 and 5 positions enhances biological activity.

- Hydrophobicity : Increasing hydrophobic character through alkyl substitutions can improve membrane permeability and bioavailability.

A detailed analysis indicates that substituents such as halogens or alkyl groups can significantly influence the pharmacological profile of oxadiazole derivatives .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Antitubercular Activity : A study on novel oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents.

- Anti-inflammatory Effects : Compounds derived from 3,5-dichloro-1,2,4-oxadiazole exhibited significant anti-inflammatory effects in animal models of inflammation.

Q & A

Q. Advanced Research Focus

- Wavefunction Analysis : Tools like Multiwfn enable electron localization function (ELF) and electrostatic potential (ESP) mapping to identify reactive sites .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Gaussian 03 is widely used for detonation performance in energetic materials .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., acetylcholinesterase for anti-Alzheimer agents) to prioritize synthetic targets .

How can antioxidant activity of oxadiazole derivatives be systematically evaluated?

Q. Advanced Research Focus

- Radical Scavenging Assays : Use ABTS and DPPH to quantify antioxidant capacity. Derivatives with vanillin groups show enhanced activity due to phenolic hydrogen donation .

- DNA Protection Assays : Measure inhibition of oxidative DNA damage induced by AAPH or Cu/GSH systems. Polar substituents improve metal chelation .

- Cellular Models : Test cytotoxicity in HEK-293 cells to ensure therapeutic selectivity .

What strategies improve thermal stability in energetic oxadiazole-based materials?

Q. Advanced Research Focus

- Hybrid Oxadiazole Systems : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole rings to enhance density (up to 1.85 g/cm) and detonation velocity (9046 m/s) while maintaining stability .

- Salt Formation : Ionic derivatives (e.g., ammonium salts) reduce sensitivity to friction/impact without compromising performance .

- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>200°C) to ensure safety in handling .

How can cytotoxicity be minimized while retaining anticancer activity?

Q. Advanced Research Focus

- Selective Targeting : Design derivatives with substituents that preferentially bind cancer cell receptors (e.g., DU 145 prostate cells) over normal cells .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) activated only in tumor microenvironments .

- Apoptosis Assays : Compare caspase activation in cancer vs. normal cells to identify selective compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.